3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451474
InChI: InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(9-14)17-8-6-13/h10H,4-9,13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)SCCN
Molecular Formula: C12H24N2O2S
Molecular Weight: 260.40 g/mol

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13451474

Molecular Formula: C12H24N2O2S

Molecular Weight: 260.40 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H24N2O2S
Molecular Weight 260.40 g/mol
IUPAC Name tert-butyl 3-(2-aminoethylsulfanyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(9-14)17-8-6-13/h10H,4-9,13H2,1-3H3
Standard InChI Key DHKRIQLMJLHSPH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)SCCN
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)SCCN

Introduction

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Core: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

  • Introduction of the Sulfanyl Group: A thiol-containing reagent is reacted with a precursor to attach the sulfanyl group.

  • Esterification: The carboxylic acid group on the piperidine is esterified using tert-butanol in the presence of an acid catalyst.

These steps are carried out under controlled conditions to ensure stereoselectivity, yielding the (R)-enantiomer .

Analytical Characterization

The compound can be characterized using various analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirms structural integrity and stereochemistry.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identifies functional groups such as amines, esters, and sulfides.

Related Compounds

Several structurally similar compounds exist, differing slightly in substitution patterns or stereochemistry:

Compound NameMolecular Weight (g/mol)Notes
(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester260.40Enantiomer of the described compound .
2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester274.43Contains an additional methyl group .

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